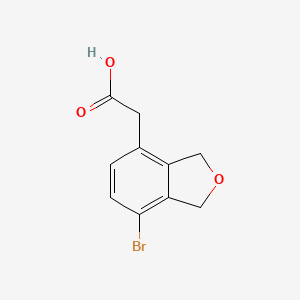
2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid is a chemical compound with the molecular formula C10H9BrO3 and a molecular weight of 257.08 g/mol . This compound is characterized by the presence of a bromine atom attached to the benzofuran ring, which is fused with an acetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The reaction is usually carried out in an aprotic dipolar solvent such as dimethylformamide (DMF) to facilitate the bromination process . The reaction conditions include maintaining a controlled temperature and using a brominating agent like N-bromosuccinimide (NBS).
Industrial Production Methods
In industrial settings, the production of 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
化学反应分析
Types of Reactions
2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of hydrogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzofuran derivatives, while oxidation can produce carboxylic acids or ketones .
科学研究应用
2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid is utilized in several scientific research fields:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Employed in the production of specialty chemicals and materials
作用机制
The mechanism of action of 2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid involves its interaction with specific molecular targets. The bromine atom and the acetic acid moiety play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects .
相似化合物的比较
Similar Compounds
7-Bromo-2,1,3-benzothiadiazole-4-carboxaldehyde: A similar compound with a bromine atom and a benzothiadiazole ring.
N-(1,3-Dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide: Another related compound with a similar benzofuran structure.
Uniqueness
2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid is unique due to its specific substitution pattern and the presence of both a bromine atom and an acetic acid group. This combination imparts distinct chemical properties and reactivity, making it valuable for various research applications .
生物活性
2-(7-Bromo-1,3-dihydroisobenzofuran-4-yl)acetic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its anticancer, anti-inflammatory, and neuroprotective properties.
Chemical Structure and Properties
The compound is characterized by a bromine atom attached to the isobenzofuran ring system. Its molecular formula is C9H9BrO2, with a molecular weight of approximately 229.07 g/mol. The presence of the bromine atom significantly influences its reactivity and biological interactions.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds derived from the benzofuranone structure, particularly those modified at the 7-position. In silico modeling and biological evaluations have shown that these modifications can enhance tubulin polymerization activity, leading to increased antiproliferative effects against various cancer cell lines.
Case Studies
- In Vitro Studies : A study conducted on derivatives of noscapine, a natural alkaloid, demonstrated that modifications at position-7 resulted in compounds with significantly improved antiproliferative activity against cancer cell lines such as A549 (lung), MCF-7 (breast), and PC-3 (prostate) .
- Mechanism of Action : The mechanism involves binding to the colchicine site on tubulin, disrupting microtubule dynamics and leading to apoptosis in cancer cells .
Anti-inflammatory Activity
The compound also exhibits anti-inflammatory properties. In vitro assays have shown that it can inhibit pro-inflammatory cytokines, which are crucial mediators in inflammatory processes.
Research Findings
- Cytokine Inhibition : A derivative of this compound showed a significant reduction in TNF-α levels at concentrations as low as 10 µM, indicating strong anti-inflammatory potential .
Neuroprotective Effects
Neuroprotection is another area where this compound shows promise. Compounds with similar structures have been reported to protect neuronal cells from oxidative stress and apoptosis.
Mechanistic Insights
- Oxidative Stress Reduction : Studies suggest that derivatives can reduce reactive oxygen species (ROS) production in neuronal cells, thereby providing neuroprotective effects against neurodegenerative conditions .
Data Table: Summary of Biological Activities
属性
分子式 |
C10H9BrO3 |
|---|---|
分子量 |
257.08 g/mol |
IUPAC 名称 |
2-(7-bromo-1,3-dihydro-2-benzofuran-4-yl)acetic acid |
InChI |
InChI=1S/C10H9BrO3/c11-9-2-1-6(3-10(12)13)7-4-14-5-8(7)9/h1-2H,3-5H2,(H,12,13) |
InChI 键 |
BHTHUHLUYLLKJQ-UHFFFAOYSA-N |
规范 SMILES |
C1C2=C(C=CC(=C2CO1)Br)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















